2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-nitrophenyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile typically involves the condensation of 5-(2-nitrophenyl)furfural with malononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via the formation of a Knoevenagel condensation product, which is then isolated and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be streamlined by employing advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 2-{[5-(2-Aminophenyl)furan-2-yl]methylidene}propanedinitrile.
Reduction: 2-{[5-(2-Nitrophenyl)tetrahydrofuran-2-yl]methylidene}propanedinitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying enzyme-catalyzed reactions involving furan derivatives.
Medicine: As a potential antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: As a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and nucleic acids. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)furfural: A precursor in the synthesis of 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile.
2-{[5-(2-Nitrophenyl)furan-2-yl]methyleneamino}benzoic acid: A structurally related compound with similar biological activities.
Uniqueness
This compound is unique due to its combination of a furan ring, a nitrophenyl group, and a propanedinitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H7N3O3 |
---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H7N3O3/c15-8-10(9-16)7-11-5-6-14(20-11)12-3-1-2-4-13(12)17(18)19/h1-7H |
InChI Key |
IFNFHCVZEGGOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.